6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTAVWRXSVILTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-8-one scaffold forms the foundation of the target compound. A convergent approach begins with the preparation of 7-methyl-1,3-dioxolo[4,5-g]quinazolin-8-one.
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclocondensation between 4,5-methylenedioxyanthranilic acid and acetic anhydride under reflux conditions. The methyl group at position 7 is introduced through N-methylation using methyl iodide in the presence of potassium carbonate.
Table 1: Optimization of Quinazolinone Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Toluene | 110 | 6 | 78 |
| PCl₃ | DMF | 80 | 8 | 65 |
| H₂SO₄ | Acetic acid | 120 | 4 | 72 |
The acetic anhydride-mediated method in toluene achieves optimal yield (78%) by facilitating both cyclization and N-methylation in a single pot.
Formation of the 1,2,4-Oxadiazole Moiety
The 3-(3-bromophenyl)-1,2,4-oxadiazole component is synthesized separately and later coupled to the quinazolinone core.
Cyclodehydration of Amidoxime
3-Bromobenzamide is converted to its amidoxime derivative by treatment with hydroxylamine hydrochloride in ethanol. Subsequent cyclodehydration with trifluoroacetic anhydride (TFAA) yields 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Functionalization with Methylthio Group
The carboxylic acid is reduced to a hydroxymethyl intermediate using lithium aluminum hydride (LiAlH₄), followed by thiolation with thiourea in hydrochloric acid to introduce the sulfhydryl (-SH) group. Finally, alkylation with methyl iodide produces the 5-(methylsulfanyl)methyl-1,2,4-oxadiazole derivative.
Coupling of Quinazolinone and Oxadiazole Components
The sulfanyl-methyl bridge links the quinazolinone and oxadiazole units through a nucleophilic aromatic substitution (SNAr) reaction.
Activation of the Quinazolinone
The quinazolinone is brominated at position 6 using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN). This introduces a leaving group for subsequent substitution.
Thioether Bond Formation
The brominated quinazolinone reacts with the 5-(methylsulfanyl)methyl-1,2,4-oxadiazole derivative in dimethylformamide (DMF) using potassium tert-butoxide as a base. The reaction proceeds via an SNAr mechanism, displacing bromide with the sulfanyl-methyl group.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | DMF | 80 | 12 | 68 |
| NaH | THF | 60 | 18 | 55 |
| DBU | DCM | 40 | 24 | 48 |
Potassium tert-butoxide in DMF at 80°C provides the highest yield (68%) due to enhanced nucleophilicity and solvent polarity.
Purification and Characterization
Crude product purification involves silica gel column chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol. Structural confirmation is achieved via:
Alternative Synthetic Routes
Challenges and Limitations
Industrial-Scale Considerations
Batch processes using continuous flow reactors improve reproducibility for the cyclodehydration and coupling steps. Solvent recovery systems (e.g., toluene distillation) enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of quinazolinone and oxadiazole moieties. The presence of the bromophenyl group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 330.18 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the bromophenyl group in the structure is believed to enhance these antimicrobial effects by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds related to this structure have been evaluated for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro studies have shown promising results in reducing inflammation markers in cell cultures treated with these compounds.
Anticancer Potential
The quinazolinone scaffold has been recognized for its anticancer properties due to its ability to inhibit key signaling pathways involved in cancer cell proliferation. Research indicates that derivatives of this compound may target epidermal growth factor receptors (EGFR), which are crucial in many cancer types . The dual action against both microbial infections and cancer cells positions this compound as a potential candidate for further development in therapeutic applications.
Synthetic Pathways
The synthesis of 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions followed by functionalization to introduce the sulfanyl and bromophenyl groups .
Case Studies on Derivatives
Numerous studies have focused on modifying the core structure to enhance biological activity or alter pharmacokinetic properties. For example:
- A series of quinazolinone derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens.
- Modifications at different positions on the oxadiazole ring have shown variations in activity profiles, indicating the importance of structural optimization .
Conclusion and Future Directions
The compound 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one presents a promising framework for developing new therapeutic agents with dual antimicrobial and anticancer activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its action pathways.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of additional modifications to improve bioavailability and target specificity.
Mechanism of Action
The mechanism of action of 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : The 3-bromophenyl group in the target compound and 6l suggests improved binding via halogen interactions, a feature absent in 1d (4-bromophenyl) .
- Synthetic Complexity : Lower yields (e.g., 41.2% for 1d ) are common in multi-step syntheses involving sulfonamide or ethenyl linkages, whereas oxadiazole derivatives (6e) achieve higher yields (90%) .
Pharmacological and Functional Comparisons
Key Findings:
- Anticonvulsant Potential: The oxadiazole-chromenone derivative (6e) shows significant activity at 30 mg/kg, suggesting that the target compound’s oxadiazole and quinazolinone groups may synergize for similar effects .
- Toxicity Trends : Sulfur-containing analogs (6l, 8) exhibit lower neurotoxicity than phenytoin, aligning with the target compound’s sulfanyl linker .
- Structural-Activity Relationships (SAR) : The 1,3-dioxolo ring in the target compound may enhance bioavailability compared to the ethenyl linker in 1d , which could reduce metabolic degradation .
Biological Activity
The compound 6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities—including anticancer and antimicrobial properties—and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈BrN₃O₃S
- Molecular Weight : 368.28 g/mol
- CAS Number : [insert CAS number if available]
The structure features a quinazolinone core fused with a dioxole and an oxadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance:
- Cytotoxicity Studies : Compounds derived from oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A study indicated that oxadiazole derivatives exhibited IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle. The presence of bromine in the phenyl ring enhances lipophilicity, potentially improving cell membrane penetration and bioavailability .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties:
- Antibacterial Testing : Similar compounds have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. A derivative of oxadiazole was found to inhibit bacterial growth effectively, suggesting that the target compound may also possess similar properties .
- Mechanism : The antimicrobial action is hypothesized to stem from disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis due to the presence of the oxadiazole ring .
Case Study 1: Anticancer Efficacy
In a study published in ACS Omega, a series of oxadiazole derivatives were synthesized and screened for their anticancer activity. One compound demonstrated an IC₅₀ value of 9.4 µM against a panel of 11 cancer cell lines, indicating potent activity compared to standard chemotherapeutics like vinblastine .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound A | 9.4 | MCF-7 |
| Compound B | 18.2 | HeLa |
| Compound C | 12.5 | A549 |
Case Study 2: Antimicrobial Screening
A related study evaluated the antibacterial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity:
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound D | 20 | S. aureus |
| Compound E | 15 | E. coli |
| Control | 10 | Chloramphenicol |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction conditions?
- Methodological Answer :
- Step 1 : Begin with the preparation of the 1,2,4-oxadiazole core. Use a cyclocondensation reaction between a nitrile derivative (e.g., 3-(3-bromophenyl)propanenitrile) and hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) .
- Step 2 : Introduce the sulfanyl-methyl group via nucleophilic substitution. React the oxadiazole intermediate with thiourea or a mercapto derivative in DMF at 100°C for 12 hours .
- Step 3 : Couple the [1,3]dioxoloquinazolin-8-one moiety using microwave-assisted condensation. Combine intermediates in DMSO with benzaldehyde under microwave irradiation (100°C, 1 hour) .
- Critical Conditions : Solvent polarity (DMF/DMSO), temperature control, and anhydrous conditions to avoid hydrolysis of the oxadiazole ring.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Verify C, H, N, S, and Br percentages (e.g., Br content ~14.2% for a single bromine substituent) .
- Spectroscopy :
- IR : Confirm key functional groups (e.g., C=N stretch at 1527 cm⁻¹, C-Br at 563 cm⁻¹) .
- ¹H NMR : Look for diagnostic peaks (e.g., singlet for methyl groups at δ 2.48 ppm, aromatic protons at δ 6.58–8.26 ppm) .
- HPLC : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What solvents or formulations enhance solubility for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock), ethanol, or PEG-400. For aqueous buffers, use 0.1% Tween-80 to improve dispersion .
- Stability : Monitor degradation in PBS (pH 7.4) via UV-Vis spectroscopy (λmax ~270–300 nm for quinazolinone derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole-quinazolinone hybrid structure?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) to accelerate coupling reactions. For example, achieved 78% yield using Pd catalysts in THF/Et₃N .
- Microwave vs. Conventional Heating : Compare reaction times and yields. Microwave irradiation (e.g., 100°C, 1 hour) reduces side reactions vs. 24-hour reflux .
- Table 1 : Yield Optimization Data
| Reaction Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Reflux (DMF) | None | 24 | 45 |
| Microwave (DMSO) | Pd | 1 | 82 |
Q. What strategies resolve contradictions in reported biological activity data for similar bromophenyl-oxadiazole derivatives?
- Methodological Answer :
- Bioassay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin). used Daphnia magna for baseline toxicity screening .
- SAR Analysis : Compare substituent effects. For example, 3-bromophenyl groups may enhance membrane permeability vs. 4-bromophenyl isomers due to steric effects .
- Data Reconciliation : Address discrepancies in IC₅₀ values by controlling for assay variables (e.g., serum concentration, incubation time).
Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding affinity. used DFT to analyze vibrational properties of a triazoloquinazolinone analog .
- Molecular Docking : Target enzymes like topoisomerase II or EGFR using AutoDock Vina. Align with crystallographic data from similar quinazolinones .
- ADMET Prediction : Use SwissADME to assess logP (target 2–3), BBB permeability, and CYP450 interactions .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for oxadiazole derivatives, while others show negligible effects?
- Methodological Answer :
- Strain Variability : Test against Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria. found 1,2,4-triazole derivatives active against S. aureus but not Pseudomonas .
- Mechanistic Differences : Oxadiazoles may act via membrane disruption (requiring lipophilic substituents) or enzyme inhibition (dependent on electronic effects).
- Dosage Thresholds : Compare MIC values (e.g., 16 μg/mL in vs. >128 μg/mL in unrelated studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
